molecular formula C9H13NO3 B14267358 (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 184850-95-1

(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one

Cat. No.: B14267358
CAS No.: 184850-95-1
M. Wt: 183.20 g/mol
InChI Key: DDKNCMNRSUKTJO-IOJJLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-7,7-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a nitro group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of a suitable bicyclic precursor. One common method is the nitration of 7,7-dimethylbicyclo[2.2.1]heptan-2-one using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: Formation of 7,7-dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.

    Oxidation: Formation of 7,7-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    (1S)-Bicyclo[2.2.1]heptan-2-one: A structurally similar compound without the nitro group.

    Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-: Another related compound with additional methyl groups.

Uniqueness: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a nitro group and a ketone functional group, which confer distinct reactivity and potential applications compared to its analogs. The nitro group, in particular, allows for a range of chemical transformations that are not possible with the non-nitrated analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

184850-95-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(1S)-7,7-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(8,10(12)13)7(11)5-6/h6H,3-5H2,1-2H3/t6?,9-/m1/s1

InChI Key

DDKNCMNRSUKTJO-IOJJLOCKSA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)[N+](=O)[O-])C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.